molecular formula C10H11N3 B582594 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile CAS No. 1270380-93-2

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile

Cat. No. B582594
CAS RN: 1270380-93-2
M. Wt: 173.219
InChI Key: ZSZBKUWTRITPNN-UHFFFAOYSA-N
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Description

The compound “5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile” is a nitrogen-containing heterocyclic compound. The pyrrolidine ring, a five-membered saturated ring, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .


Synthesis Analysis

While specific synthesis methods for “5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile” were not found, there are general strategies for synthesizing pyrrolidine derivatives. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Cheng et al. introduced a strategy for the formation of different 3,2′-pyrrolidinyl-spirooxindoles using an intramolecular cyclization via an oxidative C–H/N–H bond coupling procedure .


Molecular Structure Analysis

The molecular structure of “5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile” likely includes a pyrrolidine ring attached to a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, pyrrolidine-2,5-dione, a derivative of pyrrolidine, has been used to prepare a series of 3-chloro-1-aryl pyrrolidine-2,5-diones . These compounds were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery. Future research could focus on exploring this scaffold to design new pyrrolidine compounds with different biological profiles . Additionally, the influence of steric factors on biological activity could be investigated further .

properties

CAS RN

1270380-93-2

Product Name

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile

Molecular Formula

C10H11N3

Molecular Weight

173.219

IUPAC Name

5-pyrrolidin-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h4,6-7,10,13H,1-3H2

InChI Key

ZSZBKUWTRITPNN-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CN=CC(=C2)C#N

Origin of Product

United States

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